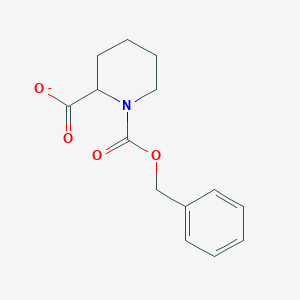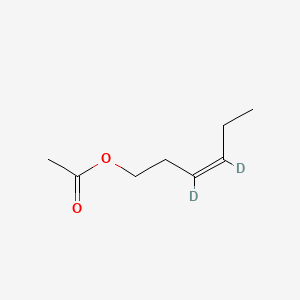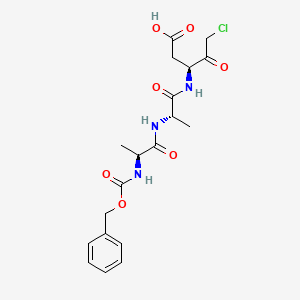
Melitidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melitidin is a flavanone glycoside discovered in the juice of bergamot orange (Citrus bergamia). This compound exhibits statin-like properties, making it a subject of interest in preclinical research for its potential cholesterol-lowering effects . This compound is known for its complex structure, which includes multiple hydroxyl groups and a glycosidic linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Melitidin can be synthesized through a series of chromatographic methods. The structure of this compound has been confirmed through comprehensive analyses of ultraviolet, infrared, proton and carbon nuclear magnetic resonance, heteronuclear multiple bond correlation, heteronuclear multiple quantum coherence spectroscopic, and high-resolution mass spectrometric data .
Industrial Production Methods: Industrial production of this compound involves the bioconversion of citrus wastes, particularly from bergamot, into vinegars with high content of bioactive compounds, including this compound. This process uses selected microbial starters to ensure the preservation of this compound and other bioactive compounds .
Análisis De Reacciones Químicas
Types of Reactions: Melitidin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple hydroxyl groups and the glycosidic linkage in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur, especially at the glycosidic linkage, using reagents like sodium methoxide.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted glycosides.
Aplicaciones Científicas De Investigación
Melitidin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavanone glycosides and their chemical properties.
Biology: Investigated for its potential role in modulating biological pathways related to cholesterol metabolism.
Mecanismo De Acción
Melitidin exerts its effects primarily through the inhibition of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound reduces the synthesis of cholesterol, thereby exhibiting statin-like properties . Additionally, this compound activates AMP-activated protein kinase, a master switch that regulates cholesterol synthesis, lipogenesis, and triglyceride synthesis .
Comparación Con Compuestos Similares
Melitidin is often compared with other flavanone glycosides such as naringin, neoeriocitrin, and brutieridin. These compounds share similar structural features but differ in their specific biological activities and potency:
Naringin: Known for its antioxidant and anti-inflammatory properties.
Neoeriocitrin: Exhibits strong antioxidant activity.
Brutieridin: Similar to this compound, it also has statin-like properties
This compound stands out due to its unique combination of hydroxyl groups and glycosidic linkage, which contribute to its potent biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C33H40O18 |
|---|---|
Peso molecular |
724.7 g/mol |
Nombre IUPAC |
5-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C33H40O18/c1-13-25(40)27(42)29(44)31(47-13)51-30-28(43)26(41)21(12-46-23(39)11-33(2,45)10-22(37)38)50-32(30)48-16-7-17(35)24-18(36)9-19(49-20(24)8-16)14-3-5-15(34)6-4-14/h3-8,13,19,21,25-32,34-35,40-45H,9-12H2,1-2H3,(H,37,38)/t13-,19-,21+,25-,26+,27+,28-,29+,30+,31-,32+,33?/m0/s1 |
Clave InChI |
NEFQWEGQYZRALY-LIRNRXGKSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B12368662.png)







![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12368732.png)
![N-[4-[[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]amino]cyclohexyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide](/img/structure/B12368733.png)

![1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12368757.png)

